molecular formula C16H17NOS B2528035 N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 314250-80-1

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2528035
CAS No.: 314250-80-1
M. Wt: 271.38
InChI Key: SXSPVZJAPCNBIB-UHFFFAOYSA-N
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Description

The compound “N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic molecule. It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and hydrogen . It also has an amide functional group (-CONH2), which is a common feature in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amide group in this compound might undergo hydrolysis, reduction, or other reactions depending on the conditions . The benzothiophene ring might also participate in electrophilic aromatic substitution reactions or other transformations.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and functional groups . For example, the presence of an amide group might increase the compound’s solubility in polar solvents, while the benzothiophene ring might increase its stability and rigidity.

Scientific Research Applications

Antibacterial and Antifungal Properties

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, along with its derivatives, has demonstrated significant antibacterial and antifungal activities. This property is attributed to the structural arrangement of the m-toluidine and p-toluidine rings, which are coplanar with their respective thiophene rings. These compounds exhibit specific molecular conformations and intermolecular interactions that contribute to their biological activity. Such characteristics make these compounds potential candidates for developing new antibacterial and antifungal agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Antitumor Activity

Research has shown that certain derivatives of this compound possess significant antitumor effects. These compounds were synthesized and tested for their ability to inhibit the in vitro growth of human tumor cells. Among the derivatives, specific compounds demonstrated a high potential for inhibiting tumor growth, indicating their promise as innovative anti-cancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).

Potential for Antimalarial Agents

Benzothiophene derivatives, including those related to this compound, have been investigated as inhibitors of Plasmodium falciparum enoyl‐ACP reductase. Certain bromo‐benzothiophene carboxamide derivatives have shown potent inhibitory effects against this enzyme, essential in the Plasmodium life cycle. This indicates their potential as antimalarial agents, providing a new avenue for malaria treatment research (T. Banerjee, Shailendra K Sharma, N. Kapoor, Vishnu Dwivedi, N. Surolia, A. Surolia, 2011).

Chemical Synthesis and Analysis Applications

The compound and its derivatives are also significant in the field of chemical synthesis and analysis. They serve as precursors or intermediates in the synthesis of various biologically active compounds. Their structural and reactive properties facilitate the development and optimization of new synthetic methods and analytical techniques, contributing to medical chemistry and pharmaceutical science. Such applications are crucial for the creation of new pharmaceutical substances with specific pharmacological properties (A. Chiriapkin, I. Kodonidi, M. Larsky, 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target . Without more specific information about this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Without specific information about this compound, it’s difficult to provide a detailed safety assessment.

Future Directions

The future research directions for a compound depend on its potential applications. For example, if this compound shows promising biological activity, it might be studied further as a potential pharmaceutical . Alternatively, if it has interesting chemical reactivity, it might be used as a building block in the synthesis of other complex molecules.

Properties

IUPAC Name

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-11-6-8-12(9-7-11)17-16(18)14-10-19-15-5-3-2-4-13(14)15/h6-10H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSPVZJAPCNBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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